molecular formula C20H18N2O2S B2998720 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone CAS No. 896048-85-4

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

Cat. No. B2998720
M. Wt: 350.44
InChI Key: POFPXPWTRLNKNR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis of Conducting Polymers

A study by Pandule et al. (2014) explored the synthesis of conducting polymers based on derivatives similar to 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone. These polymers showed potential in electronic applications due to their electrical conductivity and thermal stability, indicating a possible role for the compound in electronic materials development (Pandule et al., 2014).

Vasorelaxant and Antiplatelet Agents

Research by Costas et al. (2010) included the synthesis of new pyridazinone derivatives, closely related to the compound , for potential use as vasorelaxant and antiplatelet agents. This suggests potential therapeutic applications in cardiovascular diseases (Costas et al., 2010).

Solubility and Thermodynamics Studies

Shakeel et al. (2017) conducted a study focusing on the solubility and thermodynamic behavior of pyridazinone derivatives. Understanding the solubility properties of such compounds is crucial for their formulation in pharmaceutical applications, particularly for cardiovascular drugs (Shakeel et al., 2017).

Synthesis of Derivatives for Anti-inflammatory and Analgesic Agents

Sharma and Bansal (2016) synthesized new derivatives of pyridazin-3(2H)-one, which include structures similar to the compound , for potential use as anti-inflammatory and analgesic agents. This research highlights the compound's potential in the development of new medications for pain and inflammation (Sharma & Bansal, 2016).

Antinociceptive Activity Studies

Dogruer et al. (2000) investigated the antinociceptive (pain-relieving) activity of pyridazinone derivatives, similar to the compound . This study provides insights into the compound's potential application in pain management (Dogruer et al., 2000).

Anti-tubercular Agents

Maurya et al. (2013) synthesized various pyridazinone derivatives to evaluate their anti-tubercular activity. This suggests the compound's potential role in developing new treatments for tuberculosis (Maurya et al., 2013).

Delivery System for Antitumor Agents

Jin et al. (2015) developed an injectable formulation with block copolymer micelles for hydrophobic antitumor candidate pyridazinone derivatives. This indicates the potential use of the compound in creating more effective delivery systems for cancer treatment (Jin et al., 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This would involve potential areas of research involving the compound, its possible applications, and how it could be modified or used in the future.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-6-8-15(9-7-14)19(23)13-25-20-11-10-18(21-22-20)16-4-3-5-17(12-16)24-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFPXPWTRLNKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone

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